Benciloxicirano-2-carboxilato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

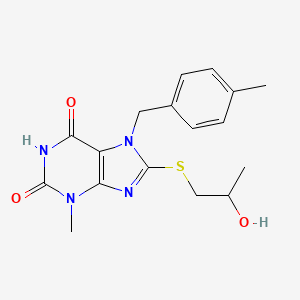

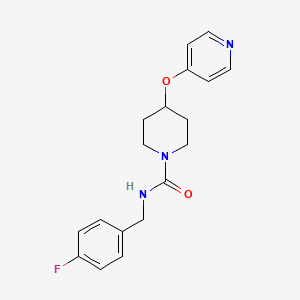

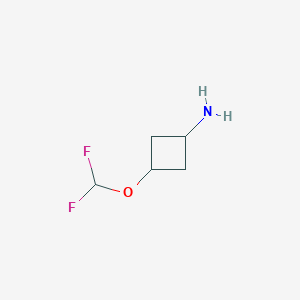

Benzyl Oxirane-2-carboxylate is an organic compound with the molecular formula C10H10O3 . It is used in various chemical reactions and has several biological activities .

Synthesis Analysis

The synthesis of Benzyl Oxirane-2-carboxylate involves the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine . The reaction orders, rate constants, and activation energies were established at the temperature range 323–353 K .Molecular Structure Analysis

The molecular structure of Benzyl Oxirane-2-carboxylate consists of a benzyl group attached to an oxirane ring, which is further connected to a carboxylate group . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis

The chemical reaction of Benzyl Oxirane-2-carboxylate involves the ring-opening of oxirane by carboxylic acid initiated by a tertiary amine . This reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Aplicaciones Científicas De Investigación

- El benciloxicirano-2-carboxilato puede sufrir polimerización de apertura de anillo para formar polímeros lineales o ramificados. Estos polímeros encuentran aplicaciones en adhesivos, recubrimientos y selladores debido a sus excelentes propiedades de formación de película y resistencia química .

- La reacción entre this compound y ácidos carboxílicos produce ésteres β-hidroxipropílicos. Estos ésteres son valiosos intermediarios en la síntesis orgánica, especialmente para moléculas funcionalizadas con múltiples centros de reacción .

- El this compound puede participar en reacciones EGB, donde la base electrogenerada (como el anión 2-pirrolidona) reacciona con ácidos carboxílicos para formar iones carboxilato. Este método ofrece un enfoque sostenible para la síntesis de carboxilatos .

- La incorporación de this compound en matrices poliméricas puede mejorar propiedades como la flexibilidad, la resistencia al impacto y la adhesión. Sirve como un valioso aditivo en formulaciones poliméricas .

- Los investigadores exploran el this compound como un bloque de construcción para sistemas de liberación de fármacos. Su reactividad permite la funcionalización, lo que permite la liberación dirigida de fármacos y la liberación controlada de fármacos .

- El this compound se puede utilizar para modificar superficies, como sustratos metálicos o nanopartículas. Las superficies funcionalizadas encuentran aplicaciones en catálisis, sensores y dispositivos biomédicos .

Polimerización de Apertura de Anillo

Síntesis de Ésteres β-Hidroxipropílicos

Reacciones de Base Electrogenerada (EGB)

Aditivos y Modificadores de Polímeros

Sistemas de Liberación de Fármacos

Modificación de Superficies y Recubrimientos

Mecanismo De Acción

Target of Action

Oxiranes, also known as epoxides, are known to react with a variety of nucleophiles, including amines . This suggests that Benzyl Oxirane-2-carboxylate may interact with biological targets containing nucleophilic groups.

Mode of Action

Benzyl Oxirane-2-carboxylate, like other oxiranes, is likely to undergo ring-opening reactions when it interacts with its targets. This can occur through a nucleophilic attack on the carbon atom of the oxirane . The resulting changes depend on the specific nature of the nucleophile involved in the reaction.

Biochemical Pathways

Oxiranes are known to participate in various reactions, including the formation of oximes and hydrazones . These reactions can influence multiple biochemical pathways, leading to downstream effects that depend on the specific context of the reaction.

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability

Result of Action

The ring-opening reactions that oxiranes undergo can lead to the formation of new compounds with potentially diverse effects at the molecular and cellular levels .

Direcciones Futuras

The future directions of Benzyl Oxirane-2-carboxylate research could involve the development of controlled copolymerization techniques for epoxides . This could significantly expand the scope of polymer science and engineering, offering new opportunities for the synthesis of advanced polymeric materials .

Análisis Bioquímico

Biochemical Properties

Benzyl Oxirane-2-carboxylate is known to participate in various biochemical reactions . It is involved in reactions such as free radical bromination and nucleophilic substitution . The compound interacts with enzymes and proteins, influencing their function and activity. The nature of these interactions is largely dependent on the specific biochemical context and the other biomolecules present .

Cellular Effects

The effects of Benzyl Oxirane-2-carboxylate on cells are diverse and complex. It has been found to possess significant activity against certain types of cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Benzyl Oxirane-2-carboxylate exerts its effects through various mechanisms. It is known to participate in binding interactions with biomolecules, potentially leading to enzyme inhibition or activation . Changes in gene expression may also occur as a result of the compound’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl Oxirane-2-carboxylate can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzyl Oxirane-2-carboxylate can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Benzyl Oxirane-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Benzyl Oxirane-2-carboxylate within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of Benzyl Oxirane-2-carboxylate can affect its activity or function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles .

Propiedades

IUPAC Name |

benzyl oxirane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(9-7-12-9)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZMVRSUOWXPTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70347-93-2 |

Source

|

| Record name | Benzyl oxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)

![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)

![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)

![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)